molecular formula C25H27N3O2 B5563949 N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

カタログ番号 B5563949
分子量: 401.5 g/mol
InChIキー: VANOQAJLCBZATA-DNQXCXABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide is 401.21032711 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Aromatase Inhibitors and Cancer Therapy

Research has focused on the synthesis and biological evaluation of compounds as inhibitors of estrogen biosynthesis, particularly for the treatment of hormone-dependent breast cancer. Compounds with structural similarities have shown significant activity in inhibiting human placental aromatase, which is key in the treatment of breast cancer, indicating a potential pathway for the development of effective cancer therapies (Hartmann & Batzl, 1986).

Gastrointestinal Motility Disorders

Structure-activity relationship studies have led to the discovery of potent, peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders. Alterations in the size and polarity of N-substituents within similar compounds have resulted in high-affinity opioid receptor antagonists that distribute selectively to peripheral receptors, highlighting potential applications in treating disorders like irritable bowel syndrome (Zimmerman et al., 1994).

Neuroprotective Agents

Compounds derived from structural modifications of known neuroprotectants have been identified for their potent and selective antagonistic activity against N-methyl-D-aspartate (NMDA) receptors. This activity suggests a promising avenue for developing neuroprotective agents, potentially applicable in conditions such as Alzheimer's disease, without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Anticonvulsant Agents

The development of new anticonvulsants has led to the synthesis of derivatives with potent activity against audiogenic seizures in mice. The structure-activity relationship studies of such compounds have revealed noncompetitive AMPA receptor modulators, indicating their potential use as anticonvulsant agents (Gitto et al., 2006).

Antimycobacterial and Antimicrobial Activity

Spiro-piperidin-4-ones synthesized through an atom economic and stereoselective process have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This research suggests potential applications in developing new antimycobacterial agents for treating tuberculosis (Kumar et al., 2008).

特性

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-[[4-(3-methylphenyl)phenyl]methyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-18-3-2-4-22(15-18)20-7-5-19(6-8-20)16-28-14-11-23(24(29)17-28)27-25(30)21-9-12-26-13-10-21/h2-10,12-13,15,23-24,29H,11,14,16-17H2,1H3,(H,27,30)/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOQAJLCBZATA-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CCC(C(C3)O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。